Methyl (2-chloroacetyl)carbamate

Vue d'ensemble

Description

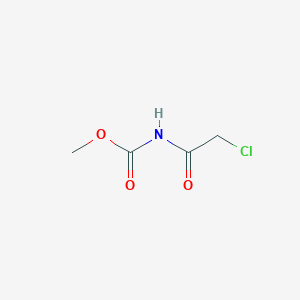

Methyl (2-chloroacetyl)carbamate is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol . It is also known by other names such as methyl N-(2-chloroacetyl)carbamate and carbamic acid, N-(2-chloroacetyl)-, methyl ester . This compound is characterized by its white crystalline appearance and has a melting point of 149-151°C .

Méthodes De Préparation

Methyl (2-chloroacetyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl carbamate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Methyl (2-chloroacetyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form substituted carbamates.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo transformations under appropriate conditions.

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl (2-chloroacetyl)carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl (2-chloroacetyl)carbamate involves its reactive chloroacetyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes . This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.

Comparaison Avec Des Composés Similaires

Methyl (2-chloroacetyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl (2-chloroacetyl)carbamate . While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications . Other similar compounds include:

Methyl carbamate: Lacks the chloroacetyl group, making it less reactive in certain contexts.

Ethyl (2-chloroacetyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

Activité Biologique

Methyl (2-chloroacetyl)carbamate (MNC) is a carbamate derivative with notable biological activities, including potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by relevant research findings and case studies.

Chemical Structure and Properties

MNC is characterized by the presence of a carbamate group, which is known to enhance the biological activity of various compounds. The structure can be represented as follows:

1. Cholinesterase Inhibition

MNC has been identified as a potent inhibitor of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that MNC exhibits significant inhibitory effects on acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions .

2. Antimicrobial Effects

Research has demonstrated that MNC possesses antimicrobial properties against a range of bacteria and fungi. This activity is particularly relevant in the development of new antimicrobial agents to combat resistant strains of pathogens. In vitro studies show that MNC effectively inhibits the growth of various microbial species, indicating its potential as an alternative antimicrobial agent .

3. Anticancer Potential

MNC has shown promising cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. Comparative studies reveal that MNC derivatives exhibit enhanced potency compared to traditional chemotherapeutics, suggesting a novel approach to cancer treatment .

The biological activities of MNC can be attributed to its ability to interact with specific molecular targets within cells:

- Cholinesterase Inhibition : By binding to the active site of AChE, MNC prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmitter action.

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that MNC disrupts microbial cell membranes or inhibits essential metabolic pathways.

- Antitumor Activity : The induction of apoptosis may be linked to the activation of caspases and modulation of signaling pathways associated with cell survival and death.

Toxicity and Safety

Despite its biological activities, MNC exhibits low acute toxicity levels; however, it can cause skin and eye irritation upon contact. Safety assessments are crucial when considering its application in clinical settings .

Research Findings and Case Studies

Current State of Research

Ongoing studies focus on optimizing MNC derivatives with enhanced efficacy and reduced side effects. Researchers are exploring various substituents on the carbamate moiety to improve pharmacokinetic properties and therapeutic profiles .

Propriétés

IUPAC Name |

methyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWSERLZKPGKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333827 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-70-8 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of Methyl (2-chloroacetyl)carbamate in the synthesis of N-substituted rhodanines?

A1: this compound acts as a crucial reactant in this synthesis. [] The process involves a base-assisted one-pot reaction where it interacts with a primary amine and carbon disulfide. The base deprotonates the amine, which then attacks the carbonyl carbon of this compound. This is followed by a cyclization reaction involving carbon disulfide, ultimately leading to the formation of the N-substituted rhodanine ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.